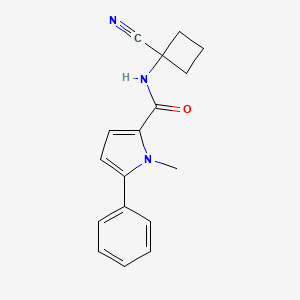
N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The pyrrole ring and the phenyl ring are both aromatic, which means they have a special stability due to the delocalization of electrons. The cyclobutyl group is a small, strained ring, which could have interesting effects on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxamide group in this compound suggests that it might be able to form hydrogen bonds, which could affect its solubility in different solvents .Scientific Research Applications
Antitumor Activities
Several compounds structurally related to N-(1-Cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide have been investigated for their antitumor activities. For instance, 2-cyanoaziridine-1-carboxamides were synthesized and shown to be active against solid and hematological tumor cells in culture, including strains resistant to doxorubicin and mitoxantrone. The potencies of these compounds correlated with the lipophilicity of substituents, suggesting that modifications to the cyanoaziridine structure, similar to the compound , could yield potent antitumor agents (Iyengar et al., 1999).
DNA Interaction and Gene Expression Inhibition
Research on compounds featuring pyrrole and carboxamide functionalities has shown potential in targeting DNA and inhibiting gene expression. For example, N-methylpyrrole-N-methylimidazole polyamides have been conjugated with fluorophores to detect specific DNA sequences and characterize protein-DNA complex formation. This suggests that this compound might have applications in gene regulation or as a tool in molecular biology research (Han et al., 2016).
Neuroinflammation Imaging
A PET radiotracer specific for CSF1R, a microglia-specific marker, was developed for imaging reactive microglia and neuroinflammation in vivo. Given the structural specificity of these compounds, derivatives such as this compound could potentially be modified for similar applications in diagnosing or studying neuroinflammatory diseases (Horti et al., 2019).
Modification to Reduce Metabolic Degradation
In the context of drug design, efforts to modify the structure of compounds to evade metabolic degradation by enzymes like aldehyde oxidase (AO) have been documented. A study on imidazo[1,2-a]pyrimidine derivatives, aiming to avoid AO-mediated oxidation, revealed that altering the heterocycle or blocking reactive sites effectively reduces AO metabolism. This insight could be relevant for enhancing the stability and bioavailability of this compound for therapeutic applications (Linton et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-1-methyl-5-phenylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-14(13-6-3-2-4-7-13)8-9-15(20)16(21)19-17(12-18)10-5-11-17/h2-4,6-9H,5,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOJVOINCDBZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)NC2(CCC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Trifluoromethyl)oxanthren-1-yl]amine](/img/structure/B2667802.png)
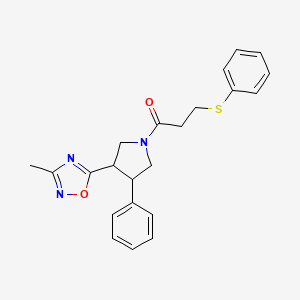
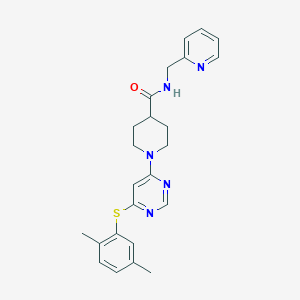
![3-(4-fluorophenyl)-N-isopentyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2667806.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2667807.png)
![2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2667808.png)
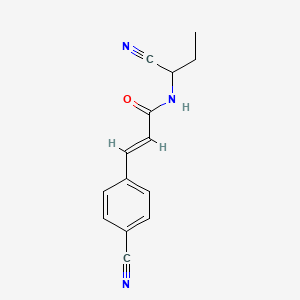
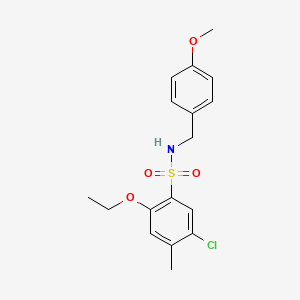
![2-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]acetohydrazide](/img/structure/B2667814.png)

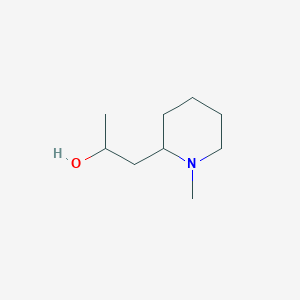
![5-bromo-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2667819.png)

